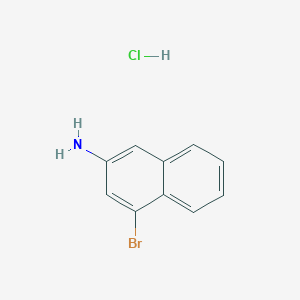

4-Bromonaphthalen-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

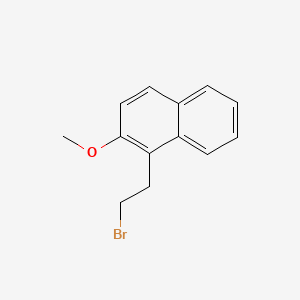

4-Bromonaphthalen-2-amine is a chemical compound with the CAS Number: 74924-94-0. It has a molecular weight of 222.08 and its linear formula is C10H8BrN .

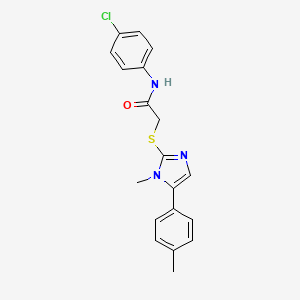

Molecular Structure Analysis

The linear structure formula of 4-Bromonaphthalen-2-amine is C10H8BrN . For a more detailed molecular structure analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required.Chemical Reactions Analysis

Amines, including 4-Bromonaphthalen-2-amine, can undergo a variety of chemical reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis

4-Bromonaphthalen-2-amine is a solid at room temperature. It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Fluorescent Dyes

One notable application is in the synthesis of novel fluorescent dyes. For instance, Bardajee et al. (2008) described the synthesis of a series of novel naphthalimide dyes starting from 4-bromonaphthalic anhydride, a compound closely related to 4-Bromonaphthalen-2-amine hydrochloride. These dyes exhibit potential for energy transfer experiments and the synthesis of dye-labeled polymers, highlighting the utility of bromonaphthalene derivatives in developing functional fluorescent materials Bardajee, A. Y. Li, Jeffrey C. Haley, M. Winnik, 2008.

Photophysical Studies

Bissell and Silva (1991) explored the phosphorescence of bromonaphthalene derivatives in the context of pH-controlled sensors, utilizing cyclodextrins to enhance emission in some cases. This study demonstrates the potential of bromonaphthalene derivatives in developing photophysical sensors for environmental and biological applications Bissell, A. P. Silva, 1991.

Polymer Chemistry

In the realm of polymer chemistry, Schickedanz et al. (2017) utilized bromonaphthalene derivatives in synthesizing quadruply annulated borepins, showcasing a method that could be applied to the development of new materials with unique optical and electronic properties Schickedanz, Julian Radtke, M. Bolte, H. Lerner, M. Wagner, 2017.

Environmental Science

Evans and Dellinger (2003) studied the high-temperature pyrolysis of brominated hydrocarbons, including derivatives of bromonaphthalene, to understand the formation mechanisms of brominated dioxins, which are of significant concern in environmental science Evans, B. Dellinger, 2003.

Biosensors and Bioapplications

Shang et al. (2016) developed a simple colorimetric sensor based on 2-bromonaphthalene-1,4-dione for the detection of cysteine in water solutions and biological samples, illustrating the application of bromonaphthalene derivatives in creating sensitive and selective biosensors Shang, Jie Yu, Xiaofang Wei, Xin Li, Yaqian Feng, Xiufang Xu, 2016.

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It’s known that the compound has inhibitory effects on several cytochrome p450 enzymes, includingCYP1A2 , CYP2C19 , and CYP2C9 . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Biochemical Pathways

The biochemical pathways affected by 4-Bromonaphthalen-2-amine hydrochloride are likely related to the metabolism of various drugs and lipids, given the roles of the cytochrome P450 enzymes it targets . The downstream effects of these changes would depend on the specific metabolic processes involved.

Pharmacokinetics

The pharmacokinetic properties of 4-Bromonaphthalen-2-amine hydrochloride include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4-Bromonaphthalen-2-amine hydrochloride’s action would be expected to involve alterations in the metabolic processes regulated by the cytochrome P450 enzymes it targets . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromonaphthalen-2-amine hydrochloride. For instance, factors affecting the compound’s solubility could impact its absorption and distribution . Additionally, the compound’s stability may be affected by storage conditions, such as temperature and exposure to light .

properties

IUPAC Name |

4-bromonaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c11-10-6-8(12)5-7-3-1-2-4-9(7)10;/h1-6H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVUGDJNKRYXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromonaphthalen-2-amine hydrochloride | |

CAS RN |

90766-35-1 |

Source

|

| Record name | 4-bromonaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.0]heptan-3-one](/img/structure/B2744154.png)

![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)

![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)